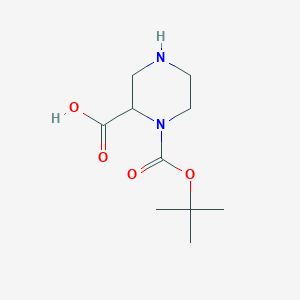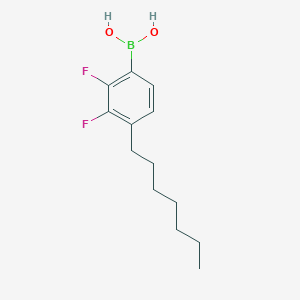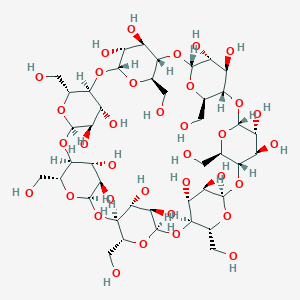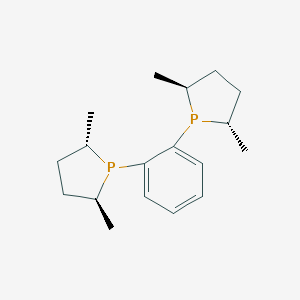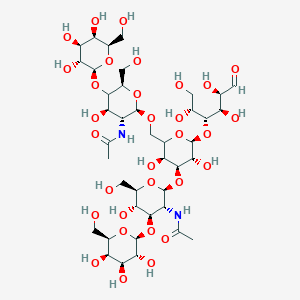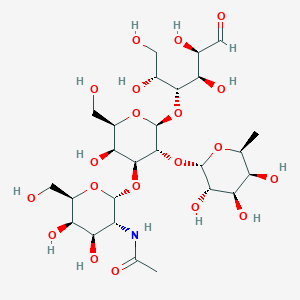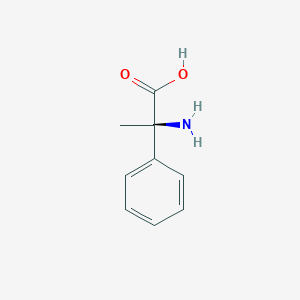
(2R)-2-amino-2-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino acids are the building blocks of proteins and play a crucial role in many biological processes. They are composed of an amine group, a carboxylic acid group, and a unique side chain. The properties of an amino acid are largely determined by its side chain .
Molecular Structure Analysis
Amino acids have a central carbon atom (the alpha carbon) to which an amino group, a carboxylic acid group, and a side chain (R group) are attached. The side chain can vary among different amino acids, leading to differences in their properties .
Chemical Reactions Analysis
Amino acids can undergo various chemical reactions, including peptide bond formation, which involves the reaction of the amino group of one amino acid with the carboxylic acid group of another. This reaction forms a peptide bond and releases a molecule of water .
Physical And Chemical Properties Analysis
Amino acids are generally soluble in water and have high melting points. They are optically active, except for glycine, which has no chiral center. Amino acids can exist as zwitterions, which are neutral compounds with both positive and negative charges .
Scientific Research Applications
Paramagnetic Amino Acid Applications
The paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) and its applications in peptide studies are significant. TOAC, a spin label probe, has been incorporated into peptides to analyze backbone dynamics and secondary structure using EPR spectroscopy among other techniques. Its rigid structure and peptide bond attachment make it valuable for studying peptide-protein and peptide-nucleic acid interactions, suggesting increasing future applications in this domain (Schreier et al., 2012).
Caffeic Acid Derivatives for Therapeutic Applications
Caffeic acid (CA) derivatives have shown a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These derivatives, based on the phenylpropanoid framework, are being explored for potential therapeutic applications in diseases associated with oxidative stress. CA derivatives are also used in the cosmetic industry for their stabilizing properties, and their synthesis as esters, amides, and hybrids with marketed drugs is a trend in developing new therapeutic agents (Silva, Oliveira, & Borges, 2014).
Therapeutic Effects of 4-Phenylbutyric Acid
4-Phenylbutyric acid (4-PBA) has been explored for its properties as a chemical chaperone that prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress. This compound's application extends to potential therapeutic effects across various pathologies due to its ability to maintain proteostasis by folding proteins in the endoplasmic reticulum and attenuating the unfolded protein response (Kolb et al., 2015).
Electrochemical Detection of Amino Acids
Sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids like phenylalanine, tyrosine, and tryptophan have been reviewed. These developments are crucial for medical and pharmaceutical applications, offering efficient devices for monitoring diseases associated with these amino acids (Dinu & Apetrei, 2022).
Future Directions
properties
IUPAC Name |
(2R)-2-amino-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSFFGLRQDZDE-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357432 |
Source


|
| Record name | (R)-2-phenyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-2-phenylpropanoic acid | |
CAS RN |
29738-09-8 |
Source


|
| Record name | (R)-2-phenyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

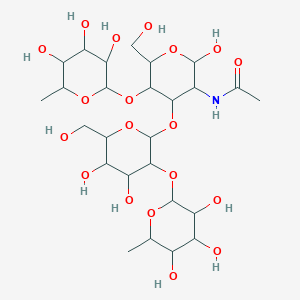
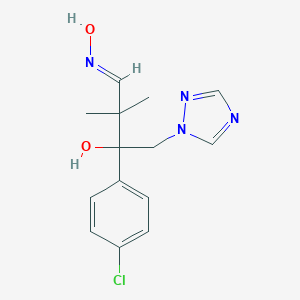
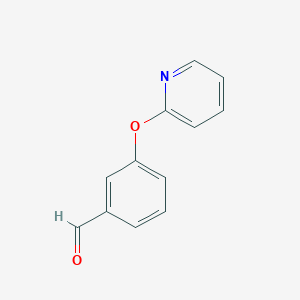
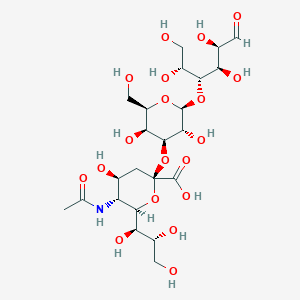

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
